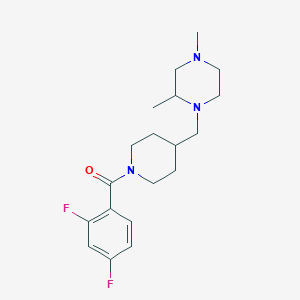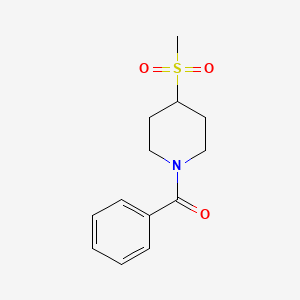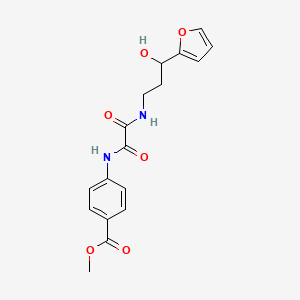
Methyl 2-chloroquinoxaline-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-chloroquinoxaline-5-carboxylate” is a chemical compound with the CAS Number: 2092029-47-3 . It has a molecular weight of 222.63 and its IUPAC name is this compound . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H7ClN2O2/c1-15-10 (14)6-3-2-4-7-9 (6)12-5-8 (11)13-7/h2-5H,1H3 . This code represents the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It has a Log Po/w (iLOGP) of 2.07 , indicating its lipophilicity. Its water solubility is 0.311 mg/ml .Applications De Recherche Scientifique
Synthesis of Antimicrobial and Antimalarial Agents
Methyl 2-chloroquinoxaline-5-carboxylate serves as a precursor in the synthesis of new compounds with optimized antimicrobial activity. The attachment of ether linkages and the formation of Schiff bases containing quinoxaline moieties have been explored for their antimicrobial potential. Additionally, derivatives have been evaluated for antimalarial activities, showcasing moderate efficacy against rodent malaria parasites (Singh et al., 2010; Rangisetty et al., 2001).
Development of Serotonin Receptor Antagonists
The compound has been used to design and prepare 3-chloroquinoxaline-2-carboxamides, which were tested for their serotonin(3) (5-HT(3)) receptor antagonistic activities. This research suggests potential applications in treating conditions influenced by serotonin receptors, like certain gastrointestinal or psychiatric disorders (Mahesh et al., 2004).
Analytical Chemistry Applications
In analytical chemistry, derivatives of this compound have been utilized in liquid chromatographic fluorimetric assays for the determination of methylglyoxal in biological systems, indicating its role in assay development and internal standardization (McLellan & Thornalley, 1992).
Epigenetic Research
Derivatives of this compound are employed in epigenetic studies, particularly in understanding DNA methylation changes in response to various agents. This includes research into the mechanisms of active DNA demethylation and its biological implications in cancer and other diseases (Tabish et al., 2012; Wu & Zhang, 2017).
Antituberculosis Activity
The synthesis of quinoxaline-2-carboxylate 1,4-dioxide derivatives from this compound and their evaluation for antituberculosis activity highlight its potential in developing new treatments for tuberculosis. Certain derivatives showed promising activity, including against drug-resistant strains of Mycobacterium tuberculosis (Jaso et al., 2005).
Safety and Hazards
The compound has been classified with the signal word "Warning" . It has hazard statements H302-H315-H319-H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338 , suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
Propriétés
IUPAC Name |
methyl 2-chloroquinoxaline-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-15-10(14)6-3-2-4-7-9(6)12-5-8(11)13-7/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHXQUJSMZHJRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)N=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl N-[[4-[2-(2-chloropropanoylamino)ethoxy]oxan-4-yl]methyl]carbamate](/img/structure/B2978927.png)



![N-Methyl-N-[2-[2-(3-methylphenyl)propylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2978934.png)


![4-allyl-5-[1-(4-chloro-2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2978939.png)


![2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2978944.png)
![N-benzyl-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2978946.png)
